molecular formula C24H29N7O5S B025864 methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 110800-95-8

methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate

Cat. No.: B025864
CAS No.: 110800-95-8
M. Wt: 527.6 g/mol
InChI Key: GQZQAJBNKMLYQV-ROUUACIJSA-N
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Description

H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is a synthetic compound with the molecular formula C24H29N7O5S and a molecular weight of 527.6 g/mol This compound is a derivative of tryptophan and arginine, featuring a nitrophenylsulfenyl group attached to the tryptophan moiety

Preparation Methods

The synthesis of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester involves multiple steps, starting with the protection of the amino and carboxyl groups of tryptophan and arginine. The nitrophenylsulfenyl group is then introduced to the tryptophan moiety through a nucleophilic substitution reaction. The final step involves the esterification of the carboxyl group to form the methyl ester .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. The arginine and tryptophan moieties may also interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can be compared with other similar compounds, such as:

    H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan isopropyl ester: Similar structure but with an isopropyl ester group.

    H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan benzyl ester: Similar structure but with a benzyl ester group.

The uniqueness of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester lies in its specific ester group, which can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

110800-95-8

Molecular Formula

C24H29N7O5S

Molecular Weight

527.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate

InChI

InChI=1S/C24H29N7O5S/c1-36-23(33)18(29-22(32)17(25)8-6-12-28-24(26)27)13-15-14-30(19-9-3-2-7-16(15)19)37-21-11-5-4-10-20(21)31(34)35/h2-5,7,9-11,14,17-18H,6,8,12-13,25H2,1H3,(H,29,32)(H4,26,27,28)/t17-,18-/m0/s1

InChI Key

GQZQAJBNKMLYQV-ROUUACIJSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)N

SMILES

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N

Synonyms

H-Arg-Trp(Nps)-OMe
H-arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este

Origin of Product

United States

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